2-ethoxy-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
Description
2-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a furan ring, all attached to a benzamide core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H20FNO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-ethoxy-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20FNO3/c1-2-25-20-11-4-3-10-19(20)21(24)23(15-18-9-6-12-26-18)14-16-7-5-8-17(22)13-16/h3-13H,2,14-15H2,1H3 |
InChI Key |
QZTVEEHPCNWNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Incorporation of the Furan Ring: The furan ring can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.
2-ETHOXY-N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a bromine atom instead of a fluorine atom.
2-ETHOXY-N-[(3-IODOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
